2-Amino-4,5-bis(4-methoxyphenyl)furan-3-carbonitrile
Overview
Description
2-Amino-4,5-bis(4-methoxyphenyl)furan-3-carbonitrile is a useful research compound. Its molecular formula is C19H16N2O3 and its molecular weight is 320.3 g/mol. The purity is usually 95%.
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Scientific Research Applications
Crystallography and Molecular Structure
The compound was identified during the synthesis of a related chemical, emphasizing its relevance in organic synthesis and crystallography. Weak intermolecular interactions in its crystal structure have been noted, which could be significant for understanding molecular interactions and material properties (Mi Lian, Tian-an Chen, Yanping Zhu, 2011).
Synthesis Processes
The compound has been studied in the context of acid-promoted heterocyclization of malononitriles. Its synthesis, involving microwave-assisted techniques, demonstrated higher efficiency compared to classical thermal heating methods. This highlights its potential in optimizing chemical synthesis processes (Carla Martins et al., 2009).
Electronic Transport Properties
2-Amino-4,5-bis(4-methoxyphenyl)furan-3-carbonitrile has been investigated for its electronic transport properties, particularly in the context of molecular switches. The study of its conductivity and the effect of ultraviolet radiation or visible light on its molecular structure is crucial for applications in electronics and materials science (Nasrin Farbodnia et al., 2021).
Synthesis of Schiff Bases
It is involved in the synthesis of Schiff bases, with applications in antimicrobial activities. This underlines its role in developing new compounds with potential biological or pharmaceutical applications (Divyaraj Puthran et al., 2019).
Corrosion Inhibition
Research has shown its derivatives' potential in corrosion inhibition, particularly for mild steel in acidic media. This points to its applicability in material protection and preservation (F. Bentiss et al., 2009).
Safety and Hazards
Mechanism of Action
Mode of Action
It’s worth noting that the electron transport properties of similar compounds can be influenced by the gap between the highest occupied molecular orbital (homo) and the lowest unoccupied molecular orbital (lumo) .
Result of Action
The molecular and cellular effects of 2-Amino-4,5-bis(4-methoxyphenyl)furan-3-carbonitrile’s action are currently unknown
Properties
IUPAC Name |
2-amino-4,5-bis(4-methoxyphenyl)furan-3-carbonitrile | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H16N2O3/c1-22-14-7-3-12(4-8-14)17-16(11-20)19(21)24-18(17)13-5-9-15(23-2)10-6-13/h3-10H,21H2,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DEQCWXNKHKLPFP-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)C2=C(OC(=C2C#N)N)C3=CC=C(C=C3)OC | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H16N2O3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30366303 | |
Record name | 2-Amino-4,5-bis(4-methoxyphenyl)furan-3-carbonitrile | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30366303 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
320.3 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
94556-80-6 | |
Record name | 2-Amino-4,5-bis(4-methoxyphenyl)furan-3-carbonitrile | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30366303 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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